3-chloro-N-(4-methoxyphenyl)-6,7-dimethylquinoxaline-2-carboxamide
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Overview
Description
3-chloro-N-(4-methoxyphenyl)-6,7-dimethylquinoxaline-2-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a quinoxaline core, substituted with chloro, methoxyphenyl, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-methoxyphenyl)-6,7-dimethylquinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine derivative with a diketone. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the quinoxaline core.
Dimethylation: The dimethyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-methoxyphenyl)-6,7-dimethylquinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
3-chloro-N-(4-methoxyphenyl)-6,7-dimethylquinoxaline-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-methoxyphenyl)-6,7-dimethylquinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular functions and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(4-methoxyphenyl)propanamide: A structurally related compound with a simpler amide structure.
6,7-dimethylquinoxaline-2-carboxamide: Lacks the chloro and methoxyphenyl groups but shares the quinoxaline core.
Uniqueness
3-chloro-N-(4-methoxyphenyl)-6,7-dimethylquinoxaline-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro, methoxyphenyl, and dimethyl groups enhances its reactivity and potential therapeutic applications compared to similar compounds.
Properties
CAS No. |
950271-36-0 |
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Molecular Formula |
C18H16ClN3O2 |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
3-chloro-N-(4-methoxyphenyl)-6,7-dimethylquinoxaline-2-carboxamide |
InChI |
InChI=1S/C18H16ClN3O2/c1-10-8-14-15(9-11(10)2)22-17(19)16(21-14)18(23)20-12-4-6-13(24-3)7-5-12/h4-9H,1-3H3,(H,20,23) |
InChI Key |
LZGZYHBAWWAIOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=N2)C(=O)NC3=CC=C(C=C3)OC)Cl |
Origin of Product |
United States |
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